molecular formula C14H23N3O2 B2600321 N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide CAS No. 2094627-98-0

N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide

Cat. No.: B2600321
CAS No.: 2094627-98-0
M. Wt: 265.357
InChI Key: OCJDSZZHEHJFNS-UHFFFAOYSA-N
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Description

N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide is a synthetic organic compound that features a piperazine ring, a cyclopentyl group, and a prop-2-enamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide typically involves multiple steps:

    Formation of the Piperazine Derivative: The initial step involves the preparation of 4-methylpiperazine.

    Cyclopentyl Group Introduction: The cyclopentyl group is introduced via a nucleophilic substitution reaction, where a suitable cyclopentyl halide reacts with the piperazine derivative.

    Amide Bond Formation: The final step involves the formation of the amide bond. This is achieved by reacting the cyclopentyl-piperazine intermediate with prop-2-enoyl chloride under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated synthesis and purification systems would be essential to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding N-oxides.

    Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride (LiAlH4) to reduce the amide group to an amine.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, where different substituents can be introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) under acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine (TEA).

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Corresponding amines.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor binding studies.

    Medicine: Explored for its therapeutic potential, particularly in the development of drugs targeting neurological disorders.

    Industry: Utilized in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide involves its interaction with specific molecular targets, such as enzymes or receptors. The piperazine ring is known to interact with various biological targets, potentially modulating their activity. The compound may act by binding to receptor sites, altering signal transduction pathways, or inhibiting enzyme activity.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide is unique due to its combination of a piperazine ring, cyclopentyl group, and prop-2-enamide moiety, which confer specific biological activities and chemical reactivity not found in simpler analogs.

Properties

IUPAC Name

N-[1-(4-methylpiperazine-1-carbonyl)cyclopentyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H23N3O2/c1-3-12(18)15-14(6-4-5-7-14)13(19)17-10-8-16(2)9-11-17/h3H,1,4-11H2,2H3,(H,15,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCJDSZZHEHJFNS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2(CCCC2)NC(=O)C=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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